![molecular formula C14H13NO4 B1298232 Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate CAS No. 540533-39-9](/img/structure/B1298232.png)

Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

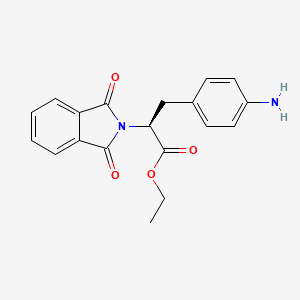

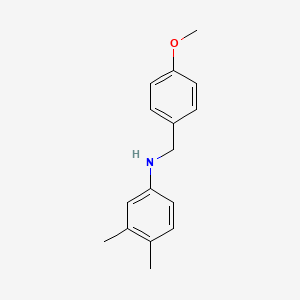

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, methyl 4-(4-aminostyryl) benzoate was prepared, likely involving a reaction between an amine and an activated methyl benzoate . These methods suggest that the target compound could potentially be synthesized through a condensation reaction between a methyl benzoate derivative and an appropriate furan-containing amine.

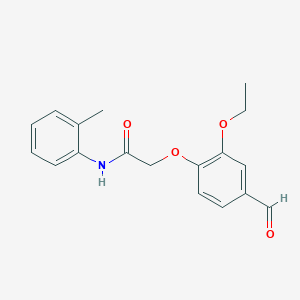

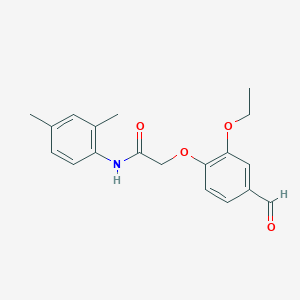

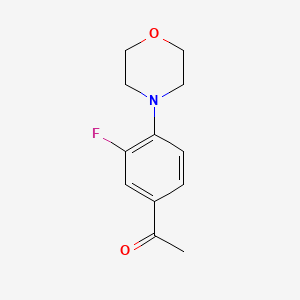

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been employed to optimize molecular structures and predict vibrational frequencies and NMR chemical shifts . These techniques and computational methods could be applied to determine the molecular structure of "Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate."

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the cyclocondensation of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate forms methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates . This indicates that furan derivatives can participate in cycloaddition reactions, which could be relevant for the target compound. Additionally, chlorination reactions of methyl 4-amino-2-hydroxy-benzoate have been studied, showing the potential for halogenation of similar benzoate esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, including their spectroscopic properties, thermodynamic behavior, and reactivity descriptors . For example, the UV-Vis absorption spectra of azo-benzoic acids were measured in various solvents, and their acid-base dissociation and tautomerism were characterized . The target compound's properties could be inferred from these studies, suggesting solvatochromic behavior and potential tautomeric equilibria.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of complex molecules involving the methyl benzoate moiety often serves as a foundational step for developing new chemical entities with potential biological activities. For instance, Taylor et al. (1996) detailed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate derivatives, highlighting the process's intricacies and the resulting compound's specific activities (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996). Similarly, Mohamad, Hassan, and Yusoff (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, pointing towards its potential as a precursor for Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Biological Activities and Applications

- Understanding the biosynthesis and emission of methyl benzoate in natural systems, such as in snapdragon flowers, provides insights into its role in ecological interactions and potential applications in biotechnology. Dudareva et al. (2000) discussed how methyl benzoate is synthesized and emitted from snapdragon flowers, emphasizing its importance in attracting pollinators and its rhythmic emission pattern (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

Structural and Chemical Properties

- The study of hydrogen-bonded supramolecular structures of similar compounds reveals the importance of structural analysis in understanding the properties and potential applications of these molecules. Portilla, Mata, Nogueras, Cobo, Low, & Glidewell (2007) analyzed the hydrogen-bonded structures of substituted 4-pyrazolylbenzoates, providing insights into the molecular interactions and structural configurations (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Propriétés

IUPAC Name |

methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9-3-8-12(19-9)13(16)15-11-6-4-10(5-7-11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPJIWLSBVYBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)